molecular formula C11H15ClN2O4S B11131461 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylalaninamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylalaninamide

Cat. No.: B11131461
M. Wt: 306.77 g/mol
InChI Key: TWYKZNUNBGDQQB-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylalaninamide is a synthetic organic compound with the molecular formula C11H15ClN2O4S It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a chlorine and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylalaninamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-methoxyaniline.

    Sulfonylation: The aniline derivative undergoes sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide intermediate.

    Alkylation: The sulfonamide is then alkylated with N-methylalanine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylalaninamide would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylalaninamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylalaninamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylalaninamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-ethylalaninamide
  • N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycinamide

Uniqueness

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylalaninamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both a sulfonyl and an amide group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H15ClN2O4S

Molecular Weight

306.77 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-methylpropanamide

InChI

InChI=1S/C11H15ClN2O4S/c1-7(11(15)13-2)14-19(16,17)8-4-5-10(18-3)9(12)6-8/h4-7,14H,1-3H3,(H,13,15)

InChI Key

TWYKZNUNBGDQQB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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